Comprehensive Technical Guide on 1-Nitroso-4-(propan-2-yl)piperazine: Chemistry, Toxicology, and Analytical Control
Comprehensive Technical Guide on 1-Nitroso-4-(propan-2-yl)piperazine: Chemistry, Toxicology, and Analytical Control
Executive Summary
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. 1-Nitroso-4-(propan-2-yl)piperazine (commonly known as 1-isopropyl-4-nitrosopiperazine) is a highly scrutinized NDSRI, primarily identified as an impurity or degradant in drug products containing an isopropylpiperazine moiety, such as the antifungal agent Terconazole.
As a Senior Application Scientist, I have structured this guide to move beyond basic definitions. We will dissect the causality behind its formation, the biochemical nuances of its mutagenic potential, and the rigorous, self-validating analytical protocols required to quantify it at trace levels.
Chemical Identity and Structural Profiling
Understanding the physicochemical behavior of 1-nitroso-4-(propan-2-yl)piperazine is the first step in predicting its fate within a formulation matrix. The molecule features a piperazine ring where one nitrogen is substituted with an isopropyl group, and the other is nitrosated. This structure imparts specific solubility and ionization characteristics that dictate our extraction and chromatographic strategies.
Table 1: Physicochemical and Structural Properties
| Parameter | Value |
| IUPAC Name | 1-nitroso-4-(propan-2-yl)piperazine |
| Common Name | 1-isopropyl-4-nitrosopiperazine |
| CAS Registry Number | 73742-54-8 |
| Molecular Formula | C7H15N3O |
| Molecular Weight | 157.21 g/mol |
| SMILES | CC(C)N1CCN(N=O)CC1 |
| Parent Amine | 1-isopropylpiperazine |
| Associated API | Terconazole (as impurity/degradant) |
Mechanistic Pathways of NDSRI Formation
The formation of 1-nitroso-4-(propan-2-yl)piperazine is not spontaneous; it is a highly specific electrophilic aromatic substitution-like reaction occurring on the secondary amine.
The Causality of Formation: In pharmaceutical manufacturing, the parent amine (1-isopropylpiperazine) may be present as an unreacted building block or a hydrolytic degradant of the API [1]. When this secondary amine encounters nitrosating agents—typically derived from trace nitrites ( NO2− ) present in common excipients like microcrystalline cellulose or magnesium stearate—a reaction occurs. Under mildly acidic conditions (pH 3-5), nitrite protonates to form nitrous acid ( HNO2 ), which dehydrates into the highly reactive nitrosonium ion ( NO+ ) or dinitrogen trioxide ( N2O3 ). The lone pair on the secondary nitrogen of the piperazine ring attacks the electrophile, yielding the stable N-nitroso derivative.
Fig 1: Electrophilic nitrosation pathway of 1-isopropylpiperazine forming the NDSRI.
Toxicological Paradigm: Overcoming Ames Test Discordance
Historically, complex piperazine-based nitrosamines yielded "false negative" results in standard Ames mutagenicity tests. This discordance stems from a biological mismatch in metabolic activation.
The Causality of Mutagenesis: Nitrosamines are not inherently DNA-reactive; they require metabolic activation via Cytochrome P450 (CYP450) enzymes. The critical step is α -hydroxylation. Standard Ames tests utilize rat liver S9 fractions, which lack the specific CYP isoenzyme profile required to efficiently hydroxylate sterically hindered, bulky piperazine rings.
Recent collaborative studies by the FDA and HESI demonstrated that utilizing hamster liver S9 fraction , combined with a pre-incubation step, provides the necessary enzymatic environment to activate 1-nitroso-4-(propan-2-yl)piperazine [2]. The α -hydroxylation leads to ring opening and the spontaneous generation of a highly electrophilic alkyldiazonium ion, which covalently binds to guanine residues in DNA, causing base-pair substitution mutations.
Fig 2: CYP450-mediated metabolic activation of the nitrosamine into a DNA-reactive diazonium ion.
Step-by-Step Methodology: Optimized Ames Test for Piperazine NDSRIs
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Strain Preparation : Culture Salmonella typhimurium strains TA1535 and TA100 overnight. Causality: These strains carry specific base-pair substitution mutations highly sensitive to diazonium ion-induced alkylation.
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Metabolic Activation Mix : Prepare a 30% hamster liver S9 mix (induced by phenobarbital/ β -naphthoflavone) with NADP+ and glucose-6-phosphate.
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Pre-Incubation : Combine 0.1 mL bacterial culture, 0.5 mL hamster S9 mix, and 0.1 mL test article (dissolved in DMSO). Incubate at 37°C for 30 minutes. Causality: Pre-incubation in a liquid matrix maximizes the generation and bacterial cellular uptake of short-lived reactive intermediates before agar trapping.
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Plating & Scoring : Add molten top agar, pour onto minimal glucose plates, incubate for 48-72 hours, and score revertant colonies.
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Self-Validation Mechanisms :
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System Suitability : 2-aminoanthracene must yield positive results (validating S9 activity).
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Baseline Control : DMSO vehicle blanks must fall within historical spontaneous revertant ranges.
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Robust Analytical Methodologies: LC-MS/MS Protocol
Regulatory guidelines mandate the detection of NDSRIs at parts-per-billion (ppb) levels [3]. To achieve this for 1-nitroso-4-(propan-2-yl)piperazine, we deploy a highly selective UHPLC-ESI-MS/MS workflow.
Fig 3: Self-validating LC-MS/MS workflow for trace quantification of nitrosamine impurities.
Step-by-Step Methodology: Trace Quantification
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Sample Preparation & Spiking : Weigh 100 mg of the drug product into a centrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (IL-IS), such as 1-isopropyl-4-nitrosopiperazine-d7. Causality: The IL-IS co-elutes with the analyte, experiencing identical matrix suppression, thereby normalizing the mass spec response and ensuring absolute quantitative accuracy.
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Extraction : Add 1.0 mL of 5% methanol in water. Vortex for 5 minutes and centrifuge at 10,000 rpm (4°C) for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Chromatographic Separation : Inject 10 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: The acidic modifier forces the piperazine nitrogen into a protonated state, drastically enhancing ionization efficiency in the MS source.
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Mass Spectrometry Detection : Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., parent m/z 158.1 → dominant fragment ions).
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Self-Validation Mechanisms :
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Carryover Check : A blank injection immediately following the highest calibration standard must show a signal ≤ 20% of the Limit of Quantitation (LOQ).
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Sensitivity Verification : The Signal-to-Noise (S/N) ratio at the LOQ must be ≥ 10.
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Accuracy : Quality Control (QC) samples interspersed throughout the run must demonstrate 80-120% recovery.
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Mitigation and Formulation Strategies
If 1-nitroso-4-(propan-2-yl)piperazine is detected above the Acceptable Intake (AI) limits, formulation scientists must intervene. The most effective strategy is the incorporation of nitrosation scavengers . Adding antioxidants such as ascorbic acid or α -tocopherol to the formulation matrix effectively outcompetes the secondary amine for the nitrosonium ion. Ascorbic acid reduces the nitrosating agent to inert nitric oxide (NO) gas, permanently shutting down the NDSRI formation pathway without altering the API's pharmacological profile.
References
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1-Nitroso-4-isopropylpiperazine - Veeprho Impurity Standards Source: Veeprho Pharmaceuticals URL:[Link]
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Ames Test Assay Parameters Important for the Detection of N-Nitrosamine Mutagenicity Source: Health and Environmental Sciences Institute (HESI) / Toxicologie.nl Collaborative Data URL: [Link]
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Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL:[Link]
